methyl 4-(2-(3-(3-(methylamino)-3-oxopropyl)-2-oxoquinoxalin-1(2H)-yl)acetamido)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[2-[3-[3-(methylamino)-3-oxopropyl]-2-oxoquinoxalin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-23-19(27)12-11-17-21(29)26(18-6-4-3-5-16(18)25-17)13-20(28)24-15-9-7-14(8-10-15)22(30)31-2/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFXVEYWTBPPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(3-(3-(methylamino)-3-oxopropyl)-2-oxoquinoxalin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups, which contribute to its biological activity:
- Methyl Group : Enhances lipophilicity.
- Quinoxaline Derivative : Known for various pharmacological properties.
- Amide Linkage : Often involved in interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 396.43 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.01 | 0.02 | E. coli |
| Compound B | 0.005 | 0.01 | S. aureus |
| Methyl 4-(...) | TBD | TBD | TBD |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.
Anticancer Properties
Quinoxaline derivatives have also been studied for their anticancer potential. The ability of methyl 4-(...) to inhibit cancer cell proliferation is hypothesized to be associated with its interaction with DNA or specific protein targets involved in cell cycle regulation.
Case Study: In Vitro Anticancer Activity
In a study involving various cancer cell lines, methyl 4-(...) demonstrated:
- IC50 Values : Ranged from 5 µM to 15 µM across different cell lines.
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR of methyl 4-(...) is crucial for optimizing its biological activity. Modifications in the quinoxaline core or the amide side chain can significantly alter potency and selectivity.
Table 2: Structure-Activity Relationships
| Modification | Biological Activity | Remarks |
|---|---|---|
| Methyl Substitution | Increased potency | Enhances lipophilicity |
| Amide Variants | Variable effectiveness | Depends on substituent size |
| Quinoxaline Variants | Altered target affinity | Specificity towards cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
